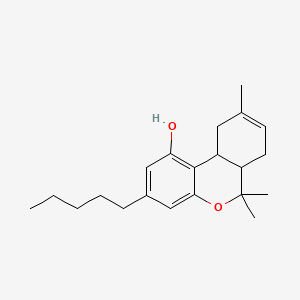

Δ⁸-四氢大麻酚

描述

Δ⁸-四氢大麻酚是存在于大麻植物中的一种天然存在的类大麻素。它是Δ⁹-四氢大麻酚的异构体,Δ⁹-四氢大麻酚是大麻中的主要精神活性成分。 Δ⁸-四氢大麻酚以其比Δ⁹-四氢大麻酚更温和的精神活性作用而闻名,使其成为那些寻求类大麻素益处而不追求强烈兴奋的人的理想选择 .

科学研究应用

Δ⁸-四氢大麻酚在科学研究中有广泛的应用:

化学: 用于研究类大麻素的合成和反应。

生物学: 研究其对内源性大麻素系统的影响以及潜在的治疗益处。

医学: 探索其抗呕吐、抗焦虑、镇痛和神经保护特性.

工业: 用于生产各种基于类大麻素的产品.

作用机制

Δ⁸-四氢大麻酚主要通过与内源性大麻素系统,特别是CB1和CB2受体相互作用来发挥其作用。与Δ⁹-四氢大麻酚相比,它对这些受体的亲和力较低,导致精神活性作用较弱。 研究表明,Δ⁸-四氢大麻酚可能具有抗呕吐、抗焦虑、镇痛和神经保护特性 .

类似化合物:

Δ⁹-四氢大麻酚: 大麻中的主要精神活性成分,以其强效作用而闻名。

大麻二酚: 一种非精神活性类大麻素,具有多种治疗应用。

大麻酚: 一种轻微精神活性类大麻素,由Δ⁹-四氢大麻酚降解形成。

独特之处: Δ⁸-四氢大麻酚的独特之处在于其精神活性作用较弱,且与Δ⁹-四氢大麻酚相比,其稳定性更好。 这使其成为那些寻求类大麻素益处而不追求强烈兴奋的人的更佳选择 .

生化分析

Biochemical Properties

DELTA8-Tetrahydrocannabinol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted, involving a range of biochemical processes .

Cellular Effects

DELTA8-Tetrahydrocannabinol has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of DELTA8-Tetrahydrocannabinol is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of DELTA8-Tetrahydrocannabinol change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of DELTA8-Tetrahydrocannabinol vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

DELTA8-Tetrahydrocannabinol is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

DELTA8-Tetrahydrocannabinol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of DELTA8-Tetrahydrocannabinol and its effects on activity or function are complex. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

合成路线和反应条件: Δ⁸-四氢大麻酚可以从大麻中发现的非精神活性类大麻素大麻二酚合成。该过程涉及将大麻二酚溶解在非极性有机溶剂中,向混合物中加入酸,并搅拌。 不同的溶剂-酸组合会产生不同的结果 .

工业生产方法: Δ⁸-四氢大麻酚的工业生产通常涉及从大麻中提取的大麻二酚的转化。 由于大麻植物中Δ⁸-四氢大麻酚的自然含量较低,因此该过程更受欢迎 .

化学反应分析

反应类型: Δ⁸-四氢大麻酚会经历各种化学反应,包括氧化、还原和取代。

常用试剂和条件:

氧化: Δ⁸-四氢大麻酚可以被氧化形成11-羟基-Δ⁸-四氢大麻酚,这是一种药理活性物质.

还原: 还原反应可以将Δ⁸-四氢大麻酚转化为活性较低的形式。

取代: 取代反应可以改变分子结构,从而可能改变其药理特性。

相似化合物的比较

Delta 9-Tetrahydrocannabinol: The primary psychoactive component in cannabis, known for its potent effects.

Cannabidiol: A non-psychoactive cannabinoid with various therapeutic applications.

Cannabinol: A mildly psychoactive cannabinoid formed by the degradation of Delta 9-Tetrahydrocannabinol.

Uniqueness: Delta 8-Tetrahydrocannabinol is unique due to its milder psychoactive effects and better stability compared to Delta 9-Tetrahydrocannabinol. This makes it a preferable option for those seeking the benefits of cannabinoids without the intense high .

属性

CAS 编号 |

5957-75-5 |

|---|---|

分子式 |

C21H30O2 |

分子量 |

314.5 g/mol |

IUPAC 名称 |

(6aS,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h9,12-13,16-17,22H,5-8,10-11H2,1-4H3/t16-,17+/m1/s1 |

InChI 键 |

HCAWPGARWVBULJ-SJORKVTESA-N |

SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

手性 SMILES |

CCCCCC1=CC(=C2[C@@H]3CC(=CC[C@@H]3C(OC2=C1)(C)C)C)O |

规范 SMILES |

CCCCCC1=CC(=C2C3CC(=CCC3C(OC2=C1)(C)C)C)O |

外观 |

Solid powder |

Pictograms |

Irritant |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

delta-8-Tetrahydrocannabinol; delta(sup 8)-Thc; delta-(sup8)-THC; delta8-THC |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

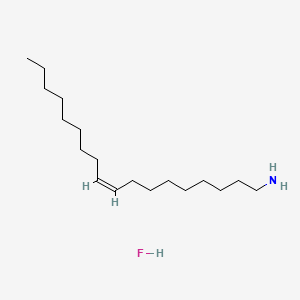

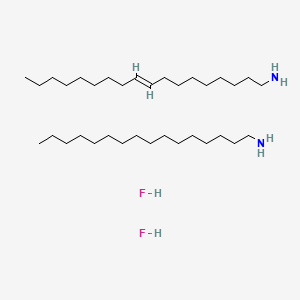

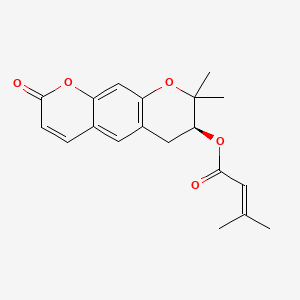

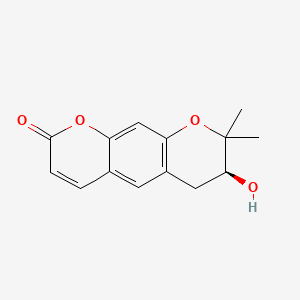

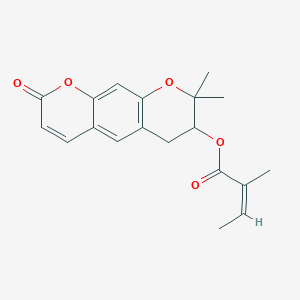

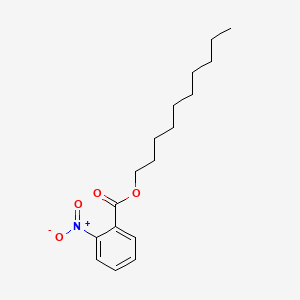

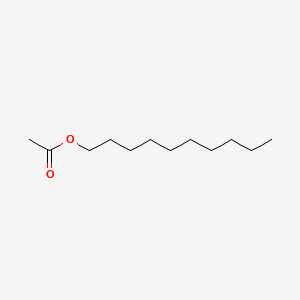

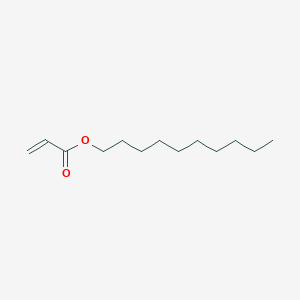

Feasible Synthetic Routes

Q1: How does Δ⁸-THC interact with the endocannabinoid system?

A1: Δ⁸-THC binds to cannabinoid receptors, primarily CB1 receptors located in the central nervous system and CB2 receptors found mainly in the periphery. [, ] This interaction triggers a cascade of downstream effects, influencing various physiological processes. [, ]

Q2: What are the known downstream effects of Δ⁸-THC binding to cannabinoid receptors?

A2: Δ⁸-THC exhibits agonist activity at cannabinoid receptors, meaning it activates them. [, ] While the exact mechanisms are still being investigated, research suggests Δ⁸-THC influences pain perception, body temperature regulation, and motor function. [, ]

Q3: What is the molecular formula and weight of Δ⁸-THC?

A3: The molecular formula of Δ⁸-THC is C₂₁H₃₀O₂, and its molecular weight is 314.46 g/mol. []

Q4: Are there any specific spectroscopic data available for Δ⁸-THC characterization?

A4: Yes, researchers utilize techniques like gas chromatography-mass spectrometry (GC-MS) to identify and characterize Δ⁸-THC and its metabolites. [, ] Additionally, nuclear magnetic resonance (NMR) spectroscopy assists in determining structural features and conformations. []

Q5: Have computational methods been employed in Δ⁸-THC research?

A5: Yes, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to Δ⁸-THC analogues. [] These computational approaches help researchers understand the relationship between a molecule's structure and its biological activity.

Q6: How does modifying the side chain of Δ⁸-THC affect its activity?

A6: Studies on Δ⁸-THC analogues reveal that altering the length and substituents on the C3 side chain significantly impacts binding affinity to CB1 and CB2 receptors and, consequently, in vivo potency. [, ] For example, introducing bulky bornyl substituents at the C3 position influences receptor subtype selectivity. []

Q7: Are there specific structural modifications that increase Δ⁸-THC potency?

A7: Yes, incorporating a cyano group or an amide substituent in the side chain of a Δ⁸-THC analogue, specifically 1',1'-dimethyl-Δ⁸-THC, has been shown to enhance potency. [] This highlights the importance of specific functional groups in influencing cannabinoid activity.

Q8: Do structural changes impact Δ⁸-THC's interaction with the CB1 receptor?

A8: Absolutely. Research on 1',1'-dimethylalkyl-Δ⁸-THC analogues indicates that side chain length is crucial for optimal interaction with the CB1 receptor. [] There seems to be an ideal length that allows the side chain to loop back near the phenolic ring of the molecule, maximizing binding affinity.

Q9: What is known about the stability of Δ⁸-THC in acidic solutions?

A9: Research shows that Δ⁸-THC undergoes a biphasic degradation process in acidic solutions. [] This degradation leads to the formation of various compounds, including cannabinol, cannabidiol, and other breakdown products.

Q10: What is the metabolic pathway of Δ⁸-THC in the body?

A10: Δ⁸-THC is metabolized in the liver, similar to Δ⁹-THC. [] One identified metabolite is 11-nor-Δ⁸-tetrahydrocannabinol-9-carboxylic acid (11-nor-Δ⁸-THC-9-COOH). []

Q11: How is Δ⁸-THC distributed in the body after administration?

A11: While research on the specific distribution pattern of Δ⁸-THC is limited, studies using radioactively labeled Δ⁸-THC in marmosets showed accumulation in brain regions associated with motor function, auditory and visual pathways, and other specific structures. []

Q12: Has Δ⁸-THC demonstrated any antitumor activity in research?

A12: Yes, in vivo studies using mice models have shown that Δ⁸-THC can retard the growth of Lewis lung adenocarcinoma. [] The cannabinoid also increased the mean survival time of mice with this specific type of tumor.

Q13: How does Δ⁸-THC affect DNA synthesis in cancer cells?

A13: In vitro experiments using isolated Lewis lung cells demonstrated that Δ⁸-THC could dose-dependently inhibit DNA synthesis. [, ] This effect suggests a potential mechanism for the cannabinoid's antitumor activity.

Q14: Does Δ⁸-THC impact pain perception in animal models?

A14: Research in rats has shown that Δ⁸-THC possesses analgesic properties. [, ] Both acute and chronic administration of the cannabinoid led to a reduction in pain sensitivity, highlighting its potential for pain management.

Q15: What are the known acute effects of Δ⁸-THC on heart rate in rats?

A15: Studies show that Δ⁸-THC can induce a dose-dependent decrease in heart rate (negative chronotropic effect) in rats. [] This effect highlights the potential cardiovascular influence of the cannabinoid.

Q16: Can Δ⁸-THC be administered topically?

A16: Research indicates that Δ⁸-THC can permeate human skin. [] This finding suggests potential for topical formulations of the cannabinoid, although further investigation is needed to determine efficacy and optimal delivery methods.

Q17: What analytical techniques are commonly used to study Δ⁸-THC?

A17: Researchers frequently employ gas chromatography, often coupled with mass spectrometry (GC-MS), to identify and quantify Δ⁸-THC and its metabolites in biological samples. [, ] This technique allows for sensitive and specific detection of the cannabinoid.

Q18: What methods are used to quantify Δ⁸-THC and its metabolites in plasma?

A18: Liquid chromatography-mass spectrometry (LC-MS) coupled with a simple liquid-liquid extraction technique has been used to determine Δ⁸-THC and 11-nor-Δ⁸-THC-9-COOH concentrations in guinea pig plasma. []

Q19: Has a water-soluble form of Δ⁸-THC been synthesized?

A19: Yes, researchers have successfully synthesized a water-soluble phosphate ester of Δ⁸-THC. [, ] This development is significant as it could potentially improve the bioavailability and delivery of the cannabinoid for therapeutic applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。